Benzo-Fused 3-Carbohydrazides Yield Superior Whole-Cell Antitubercular Potency Compared to Non-Benzo 5-Carbohydrazides Despite Similar Enzymatic Inhibition
In the Samala et al. 2016 study, the benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide series (synthesized from the target aldehyde) and the imidazo[2,1-b]thiazole-5-carbohydrazide series were evaluated in parallel. Compound 38c (2-methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide) showed a PanC IC50 of 0.53 ± 0.13 µM and an MIC against M. tuberculosis of 3.53 µM [1]. Its closest non-benzo comparator, compound 40a (N'-(4-bromobenzoyl)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide), exhibited a comparable PanC IC50 of 0.52 ± 0.04 µM but a substantially worse MIC of 16.18 µM—a 4.6-fold loss in whole-cell potency [1][2]. This divergence indicates that the benzo-fused scaffold enhances mycobacterial cell penetration or target engagement in the cellular context, a property that cannot be inferred from enzymatic IC50 alone.
| Evidence Dimension | Mycobacterium tuberculosis whole-cell MIC (µM) |
|---|---|
| Target Compound Data | Compound 38c (derived from target aldehyde): PanC IC50 = 0.53 ± 0.13 µM; MIC = 3.53 µM |
| Comparator Or Baseline | Compound 40a (non-benzo analog): PanC IC50 = 0.52 ± 0.04 µM; MIC = 16.18 µM |
| Quantified Difference | MIC: 3.53 µM (benzo) vs 16.18 µM (non-benzo) = 4.6-fold inferior whole-cell activity for the non-benzo scaffold |
| Conditions | M. tuberculosis H37Rv; PanC enzyme inhibition assay (IC50); broth microdilution MIC assay |
Why This Matters
For procurement decisions, this demonstrates that the benzo-fused aldehyde building block enables synthesis of derivatives with intrinsically superior cellular antitubercular activity, making it the preferred starting material for lead optimization programs targeting M. tuberculosis.
- [1] Samala G, Devi PB, Saxena S, Meda N, Yogeeswari P, Sriram D. Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorg Med Chem. 2016;24(6):1298-1307. doi:10.1016/j.bmc.2016.01.059 View Source
- [2] Anti-tubercular activities of benzo[d]imidazo[2,1-b]thiazole derivatives – Compiled PanC IC50 and MIC data table. PMC10359851, Table 8. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC10359851/table/tab8/ View Source
